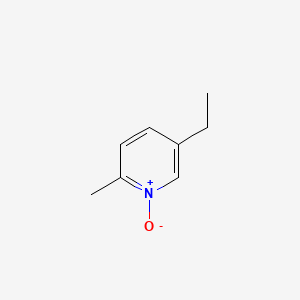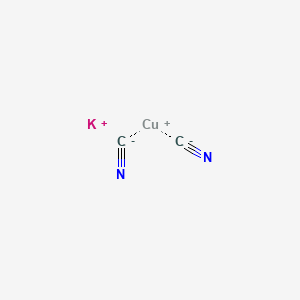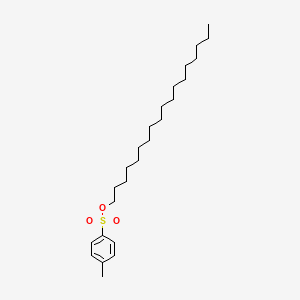
Octadecyl p-Toluenesulfonate
Vue d'ensemble
Description
Octadecyl p-Toluenesulfonate, also known as p-Toluenesulfonic Acid Octadecyl Ester or Stearyl p-Toluenesulfonate, is a chemical compound with the molecular formula C25H44O3S . It is a white to almost white powder or crystal .
Synthesis Analysis
Octadecyl p-Toluenesulfonate can be synthesized through a detailed procedure for monodisperse octa(ethylene glycol) p-toluenesulfonate . This method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than alternative strategies .Molecular Structure Analysis
The molecular structure of Octadecyl p-Toluenesulfonate is represented by the formula C25H44O3S . It has a molecular weight of 424.68 .Chemical Reactions Analysis
Tosylates, such as Octadecyl p-Toluenesulfonate, are alkylating agents because tosylate is electron-withdrawing as well as a good leaving group . They undergo nucleophilic attack or elimination .Physical And Chemical Properties Analysis
Octadecyl p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a melting point ranging from 56.0 to 59.0 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Applications De Recherche Scientifique
Solvolysis Studies
Octadecyl p-Toluenesulfonate has been utilized in solvolysis studies, particularly in understanding the kinetics and product determination in acetolyses. Such research contributes to a deeper understanding of the chemical properties and reactions involving p-Toluenesulfonate derivatives (Lebel & Spurlock, 1964).
Liquid-Crystalline Behavior
This compound has been found significant in the study of thermotropic liquid crystals. Specifically, alkylammonium p-toluenesulfonates exhibit smectogenic behavior, useful in understanding the thermal stability of various mesophases in liquid crystals (Ito, Matsunaga, Matsuzaki & Shimojima, 1989).
Synthesis of Oligo(Ethylene Glycol) Derivatives
In chemical synthesis, Octadecyl p-Toluenesulfonate plays a role in the production of oligo(ethylene glycol) derivatives. This includes methods for creating monodisperse compounds efficiently and without the need for chromatography, showcasing its importance in streamlining synthetic procedures (Wawro, Muraoka, Kato & Kinbara, 2016).
Surface Modification and Hydrophobicity
This chemical is also used in modifying surfaces to achieve specific hydrophobic or hydrophilic properties. For instance, it has been used in the modification of Aerosil 200 to create surfaces with varying degrees of hydrophobicity, contributing to the development of materials with controlled surface characteristics (García, Benito, Guzmán & Tiemblo, 2007).
Capillary Electrochromatography
Octadecyl p-Toluenesulfonate is integral in developing novel stationary phases for capillary electrochromatography (CEC), enhancing separation efficiency and reducing analysis time. This contributes to advancements in chromatographic techniques and analysis (Zhang & Rassi, 1998).
Environmental Analysis
In environmental studies, derivatives of Octadecyl p-Toluenesulfonate have been used for the extraction of trace pollutants from water samples. This highlights its role in environmental monitoring and pollutant analysis (Zhang, Niu, Pan, Shi & Cai, 2010).
Ion-Sensitive Electrode Development
The compound has been employed in the development of ion-sensitive electrodes, which are crucial in various analytical applications. This includes its use in creating liquid membrane electrodes with distinct selectivity and sensitivity characteristics (Hara, Okazaki & Fujinaga, 1981).
Orientations Futures
Octadecyl p-Toluenesulfonate is a member of the heterobifunctional oligo(ethylene glycol) derivatives family . The demand for more uniform PEGs has stimulated studies on well-defined, single-molecule polymers . This suggests potential future directions in the synthesis and application of Octadecyl p-Toluenesulfonate and similar compounds.
Propriétés
IUPAC Name |
octadecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBVVGANRHKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281870 | |
| Record name | Octadecyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl p-Toluenesulfonate | |
CAS RN |
3386-32-1 | |
| Record name | 3386-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Octadecyl p-Toluenesulfonate in organic synthesis?
A1: Octadecyl p-Toluenesulfonate serves as a valuable alkylating agent in various organic reactions. Research highlights its use in:
- Alkylation of Phenols: Octadecyl p-Toluenesulfonate reacts with phenols to produce octadecyl phenyl ethers. []
- Reaction with Mercaptans and Thiophenols: It readily reacts with mercaptans and thiophenols, leading to the formation of corresponding octadecyl thioethers. []
- Friedel-Crafts Alkylation: Octadecyl p-Toluenesulfonate participates in Friedel-Crafts reactions with benzene, resulting in the alkylation of the aromatic ring. []
- Anionic Displacement Reactions: This compound undergoes anionic displacement reactions, demonstrating its versatility as a synthetic building block. []
Q2: How does the structure of Octadecyl p-Toluenesulfonate influence its reactivity?
A2: The long alkyl chain (octadecyl) in Octadecyl p-Toluenesulfonate influences its reactivity by:
- Impacting Steric Hindrance: The bulky octadecyl group introduces steric hindrance, potentially affecting reaction rates and selectivity. []
Q3: Are there any studies investigating the reaction mechanism of Octadecyl p-Toluenesulfonate with Grignard reagents?
A3: Yes, research explored the reaction of Octadecyl p-Toluenesulfonate with p-Tolylmagnesium Bromide (a Grignard reagent). [] This study provides insights into the reaction pathway and the factors influencing product formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






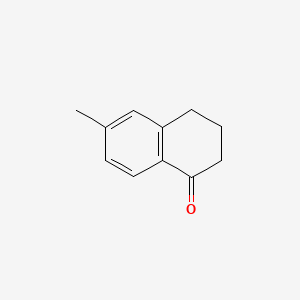
![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)


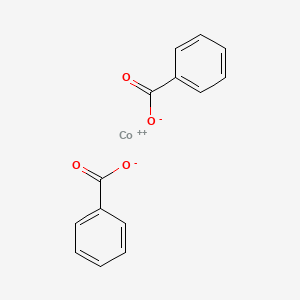

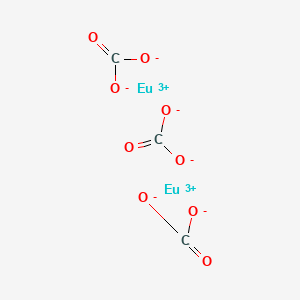

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)
